molecular formula C15H20N2 B11723471 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B11723471
M. Wt: 228.33 g/mol
InChI Key: DMXGLFQPLCVBMM-UHFFFAOYSA-N
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Description

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The presence of the piperidine ring in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the multicomponent reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This reaction is typically catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, resulting in the desired substituted indole in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

  • 1-methyl-3-(piperidin-4-yl)-1H-indole
  • 2-methyl-3-(piperidin-4-yl)-1H-indole
  • 1,2-dimethyl-3-(piperidin-3-yl)-1H-indole

These compounds share structural similarities but may differ in their biological activities and applications

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1,2-dimethyl-3-piperidin-4-ylindole

InChI

InChI=1S/C15H20N2/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2/h3-6,12,16H,7-10H2,1-2H3

InChI Key

DMXGLFQPLCVBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3CCNCC3

Origin of Product

United States

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